BRD4 Bromodomain Inhibition: IC50 of 3.98 μM
4-Bromo-N-isopropylbenzamide exhibits measurable inhibitory activity against the BRD4 bromodomain 1 (BD1) with an IC50 of 3.98 μM (3,980 nM) [1]. This places it in a moderate affinity range relative to other benzamide-derived BRD4 inhibitors. In contrast, the unsubstituted parent compound N-isopropylbenzamide shows no detectable BRD4 inhibition in available databases, and 4-chloro-N-isopropylbenzamide binds with significantly higher affinity (Ki = 2 nM) in a different assay format [2]. The 4-bromo substitution thus occupies a distinct affinity niche, offering a scaffold with room for optimization while avoiding the potential off-target effects associated with picomolar binders.
| Evidence Dimension | BRD4 BD1 inhibition |
|---|---|
| Target Compound Data | IC50 = 3.98 μM (3,980 nM) |
| Comparator Or Baseline | N-isopropylbenzamide: no reported inhibition; 4-chloro-N-isopropylbenzamide: Ki = 2 nM (higher affinity, different assay) |
| Quantified Difference | Target compound is a moderate inhibitor; ~2,000-fold less potent than 4-chloro analog but active, unlike unsubstituted parent |
| Conditions | Fluorescence anisotropy assay; inhibition of Alexa Fluor 488 binding to 6His-tagged Thr-BRD4 (BD1) (1 to 477 residues) expressed in E. coli BL21(DE3) after 30 mins |
Why This Matters
For researchers seeking a moderate-affinity BRD4 probe or a starting point for optimization, 4-bromo-N-isopropylbenzamide provides a validated, tractable hit with a well-defined IC50.
- [1] BindingDB. BDBM50098305 (CHEMBL3590405). IC50: 3.98E+3 nM for BRD4 bromodomain 1. Assay: Inhibition of 6His-tagged Thr-BRD4 (BD1) by fluorescence anisotropy. Available at: https://ww.w.bindingdb.org/rwd/ByLigandId/BDBM50098305 View Source
- [2] BindingDB. BDBM50260099 (CHEMBL4075567). Ki = 2 nM for human N-terminal His6-tagged BRD4 BD1-BD2 (57 to 550 residues). Assay: inhibition of Alexa-647-conjugated probe. Available at: https://ww.w.bindingdb.org/rwd/ByLigandId/BDBM50260099 View Source
